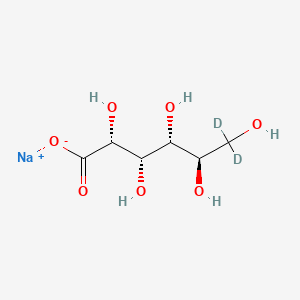

Gluconate-d2 (sodium)

Description

Significance of Deuterium (B1214612) as a Stable Isotope Tracer in Advanced Research

Deuterium (²H), a stable isotope of hydrogen, holds particular significance as a tracer in advanced research. researchgate.net Its use, known as deuterium labeling, offers several advantages. The substantial mass difference between protium (B1232500) (¹H) and deuterium (²H) leads to a significant kinetic isotope effect, where the rate of a chemical reaction can be altered by the presence of deuterium. symeres.com This effect is a valuable tool for studying reaction mechanisms. symeres.comthalesnano.com

In metabolic research, deuterium oxide (D₂O), or heavy water, has seen a resurgence in use. physoc.orgnih.gov It can be orally administered and allows for the simultaneous monitoring of turnover and flux through various substrates like proteins, lipids, and glucose over extended periods. nih.gov This makes it particularly well-suited for studying human exercise physiology and other long-term metabolic processes in a more natural, "real-world" setting. nih.gov Furthermore, deuterium labeling is instrumental in drug discovery and development. By strategically replacing hydrogen with deuterium at sites of metabolic vulnerability in a drug molecule, it's possible to slow down its breakdown, a concept known as the "deuterium switch". nih.gov This can lead to improved pharmacokinetic profiles and potentially enhanced efficacy and safety of pharmaceuticals. researchgate.netnih.gov

Overview of Gluconate-d2 (sodium) in Contemporary Academic and Research Contexts

Gluconate-d2 (sodium) is a deuterated form of sodium gluconate, a salt of gluconic acid. Sodium gluconate itself is a naturally occurring and readily biodegradable substance used in various industrial applications and as a chelating agent. santos.com The introduction of deuterium into the gluconate molecule creates a valuable tool for specific research applications, particularly in metabolic studies.

Historical Perspectives on Deuterium Labeling in Compound Studies

The use of deuterium in scientific research dates back to the early 20th century, shortly after its discovery. researchgate.netspectroscopyonline.com Early applications of deuterium oxide (heavy water) in metabolic research laid the groundwork for our understanding of substrate kinetics. physoc.org The 1960s saw the initial incorporation of deuterium into drug compounds, though the practice did not become widespread until the last two decades. nih.gov This recent surge in interest is largely due to the "deuterium switch" strategy, which has shown commercial potential in improving existing drugs. nih.gov The development of advanced analytical techniques, especially in mass spectrometry, has further propelled the use of deuterium labeling by enabling precise detection and quantification of deuterated molecules. nih.govacs.org

Rationale for Deuterium Incorporation in Gluconate Molecules

The incorporation of deuterium into gluconate to form Gluconate-d2 (sodium) is driven by the need for a stable isotope-labeled tracer to study glucose metabolism. Deuterium-labeled glucose and its metabolites are increasingly used in Deuterium Metabolic Imaging (DMI), a non-invasive technique to assess metabolic pathways in vivo. nih.govaacrjournals.orgnih.gov

The primary rationale for using deuterated gluconate includes:

Metabolic Tracing: Gluconate is a derivative of glucose, and by labeling it with deuterium, researchers can track its metabolic fate. medchemexpress.comfrontiersin.org This is particularly relevant in studying pathways like the pentose (B10789219) phosphate (B84403) pathway, where gluconate is an intermediate.

Investigating Disease States: DMI using deuterated glucose has been employed to study metabolic changes in diseases like glioblastoma, where alterations in glucose metabolism are a hallmark. aacrjournals.org Labeled gluconate can provide complementary information on specific metabolic fluxes.

Non-Invasive Assessment: Similar to other deuterated tracers, Gluconate-d2 (sodium) can be used in techniques like Deuterium Magnetic Resonance Spectroscopic Imaging (DMRSI) to non-invasively map metabolic rates in tissues like the human brain. nih.gov

Table 1: Applications of Stable Isotope Labeling

| Application Area | Description of Use | Key Stable Isotopes |

| Metabolic Research | Tracing the flow of elements through metabolic pathways to understand cellular processes. wikipedia.org | ²H, ¹³C, ¹⁵N |

| Drug Metabolism and Pharmacokinetics (DMPK) | Studying the absorption, distribution, metabolism, and excretion of drugs. Deuterium labeling can improve pharmacokinetic properties. symeres.comnih.gov | ²H |

| Mechanistic and Kinetic Studies | Utilizing the kinetic isotope effect of deuterium to elucidate reaction mechanisms. symeres.com | ²H, ¹³C, ¹⁵N |

| Quantitative Analysis | Using labeled compounds as internal standards in mass spectrometry for precise quantification of target molecules. thalesnano.com | ²H, ¹³C, ¹⁵N |

| Structural Biology | Employing NMR and mass spectrometry with labeled molecules to determine the structure and dynamics of biomolecules. wikipedia.orgsilantes.com | ²H, ¹³C, ¹⁵N |

Table 2: Key Properties of Deuterium as a Tracer

| Property | Significance in Research |

| Stable (Non-Radioactive) | Safe for use in human studies and long-term experiments without the hazards of radiation. silantes.com |

| Significant Mass Difference from Protium | Leads to a pronounced kinetic isotope effect, which is useful for studying reaction mechanisms. symeres.com |

| Versatile Labeling | Can be incorporated into a wide range of molecules, including water (D₂O), for broad metabolic tracing. physoc.orgnih.gov |

| Detection by MS and NMR | Allows for sensitive and specific detection and quantification of labeled molecules. wikipedia.org |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H11NaO7 |

|---|---|

Molecular Weight |

220.15 g/mol |

IUPAC Name |

sodium;(2R,3S,4R,5R)-6,6-dideuterio-2,3,4,5,6-pentahydroxyhexanoate |

InChI |

InChI=1S/C6H12O7.Na/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h2-5,7-11H,1H2,(H,12,13);/q;+1/p-1/t2-,3-,4+,5-;/m1./s1/i1D2; |

InChI Key |

UPMFZISCCZSDND-ZCRZOLOFSA-M |

Isomeric SMILES |

[2H]C([2H])([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Na+] |

Canonical SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Na+] |

Origin of Product |

United States |

Synthetic Methodologies for Gluconate D2 Sodium

Strategies for Site-Specific and Global Deuterium (B1214612) Incorporation

The synthesis of Gluconate-d2 (sodium) can be approached through methods designed for either site-specific or global incorporation of deuterium atoms. These strategies range from direct exchange reactions to the use of isotopically labeled starting materials.

Hydrogen-Deuterium Exchange Reactions (H-D Exchange)

Hydrogen-Deuterium (H-D) exchange is a fundamental technique for substituting hydrogen atoms with deuterium. nih.gov This process can be applied to exchange both labile and non-labile protons on the gluconate molecule.

Labile Proton Exchange : The hydroxyl (-OH) and carboxylic acid (-COOH) protons on gluconic acid (the precursor to sodium gluconate) are labile. These protons readily exchange with deuterium when dissolved in a deuterium source like heavy water (D₂O). wikipedia.orgwikipedia.org This is an equilibrium-driven process, requiring a high molar excess of the deuterium source to achieve significant incorporation. wikipedia.org

Non-Labile Proton Exchange : The carbon-bound hydrogen atoms (C-H) are non-labile and require more rigorous conditions for exchange. This is typically achieved through acid or base catalysis. nih.gov For instance, base-catalyzed H-D exchange can facilitate deuterium incorporation at carbon positions adjacent to carbonyl groups through keto-enol equilibria. nih.gov While effective for some molecules, achieving high site-specificity on a polyhydroxy compound like gluconate can be challenging and may result in a mixture of isotopologues. nih.gov

The reaction conditions for H-D exchange can be summarized as follows:

| Proton Type | Deuterium Source | Catalyst | Conditions | Outcome |

| Labile (-OH) | D₂O | None | Room Temperature, Neutral pH | Rapid exchange of hydroxyl protons |

| Non-Labile (C-H) | D₂O | Acid or Base | Elevated Temperature/Pressure | Slower exchange of carbon-bound protons |

Catalytic Deuteration Approaches

Catalytic methods offer a powerful route for deuteration, often providing higher efficiency and selectivity. These approaches typically involve a metal catalyst and a deuterium source.

Heterogeneous Catalysis : Metals such as palladium (Pd) or platinum (Pt) on a carbon support (Pd/C, Pt/C) are commonly used for H-D exchange reactions with D₂O at elevated temperatures. ansto.gov.ausemanticscholar.org This method is a primary technique for synthesizing a variety of deuterated molecules. ansto.gov.au Recently, novel catalysts, such as atomically dispersed Fe-P pair sites, have been developed to activate D₂O under milder conditions, enabling highly efficient and regioselective deuteration of certain organic molecules. cardiff.ac.uk For gluconate, such catalysts could potentially target specific C-H bonds influenced by the neighboring hydroxyl and carboxylate groups.

Homogeneous Catalysis : While less common for simple exchange, homogeneous catalysts can be designed for highly specific deuteration reactions. For instance, copper-catalyzed transfer hydrodeuteration has been used to precisely deuterate the benzylic position of aryl alkynes. nih.gov Applying similar principles to gluconate would require the development of a catalyst system that recognizes a specific site on its aliphatic backbone.

A comparison of potential catalytic systems is provided below:

| Catalyst System | Deuterium Source | Typical Substrates | Potential for Gluconate |

| Pd/C or Pt/C | D₂O | Aromatics, Heterocycles | Global deuteration of C-H bonds under thermal conditions |

| Fe-P Pair-Site | D₂O | (Hetero)arenes | Potentially more selective deuteration under milder conditions |

| Copper-based | 2-propanol-d₈ | Alkynes | Site-specific deuteration would require significant methods development |

Precursor-Based Isotopic Labeling Methods

One of the most straightforward strategies for producing globally deuterated gluconate is to start with an isotopically labeled precursor. Since sodium gluconate is commercially produced by the fermentation or catalytic oxidation of glucose, using deuterated glucose as the starting material is a highly effective approach. wikipedia.orgkingsunconcreteadmixtures.commdpi.com

In this method, cells capable of synthesizing glucose, or a chemical oxidation process, incorporate deuterium from a deuterated source. researchgate.net For example, microorganisms can be grown in a medium containing D₂O and a deuterated carbon source, such as [²H,¹³C]glucose. unl.pt The resulting fully deuterated glucose can then be converted to deuterated gluconic acid, which is subsequently neutralized with a sodium base to yield Gluconate-d2 (sodium). amazonaws.comresearchgate.net This ensures that deuterium is incorporated throughout the carbon skeleton of the final product.

| Precursor | Synthesis Method | Product | Deuteration Pattern |

| Deuterated Glucose | Fermentation (e.g., Aspergillus niger) | Gluconate-d2 (sodium) | Global |

| Deuterated Glucose | Catalytic Oxidation (e.g., Pd-Bi catalyst) | Gluconate-d2 (sodium) | Global |

Advanced Synthesis Techniques for Enhanced Production

To improve the efficiency, safety, and scalability of deuterated compound synthesis, advanced techniques such as flow chemistry and microwave-assisted synthesis have been developed.

Flow Synthesis Systems for Deuterated Compounds

Flow chemistry offers significant advantages over traditional batch synthesis for deuteration reactions. nih.gov In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters like temperature, pressure, and reaction time. ansto.gov.au This can lead to increased production capacity, improved selectivity, and minimized decomposition of thermally sensitive compounds. ansto.gov.au

For the synthesis of Gluconate-d2 (sodium), a flow reactor could be packed with a heterogeneous catalyst (e.g., Pt/Al₂O₃). A solution of sodium gluconate and D₂O would be passed through the heated reactor, facilitating the H-D exchange in a continuous manner. tn-sanso.co.jp This approach allows for efficient use of the expensive D₂O and simplifies the process from reaction to purification. tn-sanso.co.jp

Table 2.1: Comparison of Batch vs. Flow Synthesis for Deuteration

| Feature | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Production Scale | Limited by reactor size | Easily scalable by extending run time |

| Heat/Mass Transfer | Inefficient, can lead to hotspots | Highly efficient and uniform |

| Safety | Handling of high pressures can be risky | Smaller reaction volumes enhance safety |

| Process Control | Less precise | Precise control over temperature, pressure, time |

| Automation | Complex | Readily adaptable to automation |

Microwave-Assisted Synthetic Routes

Microwave-assisted synthesis has emerged as a powerful tool to accelerate chemical reactions. at.ua By using microwave irradiation, H-D exchange reactions can be completed in minutes rather than hours, significantly improving efficiency. researchgate.netnih.gov The heating is rapid and uniform, which can lead to higher isotopic incorporation and cleaner reactions. tn-sanso.co.jpresearchgate.net

This technique could be applied to the deuteration of sodium gluconate by placing a solution of the compound in D₂O, potentially with a catalyst, in a microwave reactor. The rapid heating would accelerate the exchange of both labile and non-labile protons. researchgate.net This method is particularly advantageous for preparing deuterated compounds for use as internal standards in mass spectrometry or for mechanistic studies. nih.gov

Table 2.2: Advantages of Microwave-Assisted Deuteration

| Advantage | Description |

|---|---|

| Speed | Reaction times are dramatically reduced (minutes vs. hours). researchgate.net |

| Efficiency | Often leads to higher yields and greater isotopic incorporation. |

| Purity | Reduced reaction times can minimize the formation of byproducts. |

| Energy | Localized, direct heating is more energy-efficient than conventional methods. |

Fermentation-Based Deuterium Incorporation (if applicable for d2 specifically)

The industrial production of sodium gluconate predominantly relies on the fermentation of glucose by microorganisms such as Aspergillus niger and Pseudomonas species. wikipedia.orgkingsunconcreteadmixtures.com These processes are highly optimized for yield and purity of the non-deuterated compound.

Theoretically, fermentation-based deuterium incorporation could be achieved by utilizing deuterated starting materials, such as deuterated glucose, or by conducting the fermentation in a deuterium-enriched medium (D₂O). However, no specific studies detailing the fermentation of a d2-glucose precursor to produce Gluconate-d2 (sodium) have been identified. Similarly, research on the adaptation of Aspergillus niger or Pseudomonas species to D₂O-rich environments for the specific production of Gluconate-d2 is not present in the available literature. While microorganisms can be cultured in deuterated media, the specific incorporation pattern of deuterium into gluconate and the resulting isotopic enrichment at specific molecular positions would require extensive investigation and optimization.

Optimization of Isotopic Enrichment and Radiochemical Purity in Gluconate-d2 (sodium)

The optimization of isotopic enrichment is a critical step in the synthesis of any isotopically labeled compound. This process aims to maximize the percentage of molecules that contain the desired number of isotopic labels at the specified positions. For Gluconate-d2 (sodium), this would involve ensuring that the vast majority of the gluconate molecules contain exactly two deuterium atoms at the intended locations.

General strategies for optimizing isotopic enrichment in metabolic labeling experiments involve controlling the isotopic purity of the precursor materials and the composition of the culture medium. nih.gov Analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are essential for determining the level of isotopic enrichment and the positional distribution of the isotopes within the molecule. rsc.org

However, in the absence of established synthetic methods for Gluconate-d2 (sodium), specific protocols for optimizing its isotopic enrichment and ensuring its radiochemical purity (a term more relevant for radioactive isotopes but conceptually similar to isotopic purity for stable isotopes) have not been developed. The challenges would include controlling the deuterium exchange reactions and ensuring the stability of the label throughout the synthesis and purification processes.

A hypothetical optimization process would involve the systematic variation of fermentation parameters or chemical reaction conditions, followed by rigorous analysis of the resulting product to determine the isotopic distribution.

| Parameter to Optimize | Potential Effect on Isotopic Enrichment | Analytical Technique for Verification |

| Deuterated Precursor Purity | Directly impacts the maximum achievable enrichment of the final product. | Mass Spectrometry, NMR |

| D₂O Concentration in Medium | Influences the extent of non-specific deuterium incorporation. | Mass Spectrometry, NMR |

| Fermentation Time | Can affect both yield and potential back-exchange of deuterium. | HPLC, Mass Spectrometry |

| Purification Method | Crucial for separating the desired deuterated compound from unlabeled or partially labeled species. | HPLC, Mass Spectrometry |

This table represents a theoretical framework for optimization, as specific data for Gluconate-d2 (sodium) is unavailable.

Synthesis of Deuterated Gluconate Derivatives and Analogs

The synthesis of deuterated derivatives and analogs of gluconate could be valuable for various research purposes, including metabolic tracing and as internal standards in analytical chemistry. While there is literature on the synthesis of deuterated glucuronic acid esters, which are structurally related to gluconate, specific methods for producing a range of deuterated gluconate derivatives are not well-documented. nih.gov

The synthesis of such derivatives would likely involve either starting from a deuterated gluconate precursor or introducing deuterium into a pre-existing gluconate derivative through chemical exchange reactions. For instance, α,α-dideuterio benzyl (B1604629) alcohols have been synthesized through the reductive deuteration of aromatic esters using D₂O as the deuterium source, a strategy that could potentially be adapted for gluconate esters. organic-chemistry.org

The development of a synthetic route to Gluconate-d2 (sodium) would be the first step towards creating a portfolio of deuterated gluconate derivatives. Subsequent chemical modifications could then be explored to produce esters, amides, or other analogs with specific deuterium labeling patterns.

Advanced Spectroscopic and Structural Elucidation of Gluconate D2 Sodium

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the atomic connectivity and environment. For isotopically labeled compounds like Gluconate-d2 (sodium), specific NMR methods are employed to confirm the position and extent of deuterium (B1214612) incorporation.

Deuterium NMR (2H NMR) for Direct Detection and Quantification

Deuterium (²H) NMR spectroscopy is the most direct method for observing the presence and location of deuterium atoms within a molecule. magritek.com In a ²H NMR experiment on Gluconate-d2 (sodium), a distinct resonance corresponding to the deuterium nucleus at the C2 position would be observed. The chemical shift of this signal is expected to be nearly identical to the chemical shift of the proton at the same position in the ¹H NMR spectrum. magritek.comcore.ac.uk

The integration of the ²H NMR signal allows for the quantification of deuterium enrichment at the specific site. This is crucial for verifying the isotopic purity of the labeled compound. The experiment is typically performed in a non-deuterated solvent to avoid overwhelming solvent signals. dal.ca The natural abundance of deuterium is very low, so the presence of a strong signal in the ²H spectrum is a clear indicator of successful deuteration.

A study on the use of ²H NMR to quantify gluconeogenesis demonstrated that the deuterium resonances of gluconate derived from deuterated glucose are well-resolved, allowing for precise measurement of isotopic enrichment at specific positions. core.ac.uk This highlights the power of ²H NMR in distinguishing and quantifying positional isotopomers.

Proton NMR (¹H NMR) in Deuterated Solvents and for Residual Proton Analysis

Proton (¹H) NMR spectroscopy is a fundamental technique for elucidating the structure of organic compounds. amazonaws.comjournalirjpac.com When analyzing Gluconate-d2 (sodium), the ¹H NMR spectrum, typically recorded in D₂O, would show the absence or significant reduction of the signal corresponding to the proton at the C2 position. scispace.comresearchgate.net This disappearance confirms the successful substitution of a proton with a deuterium atom at that specific location.

The following table summarizes the typical ¹H NMR chemical shifts for the protons in unlabeled sodium gluconate, which serves as a reference for analyzing the spectrum of the deuterated analogue.

| Proton | Chemical Shift (ppm) | Multiplicity |

| H2 | ~4.04 | d |

| H3 | ~3.74 | t |

| H4 | ~3.58 | t |

| H5 | ~3.67 | m |

| H6, H6' | ~3.54-3.58 | m |

| Note: Chemical shifts are approximate and can vary based on experimental conditions. |

In the ¹H NMR spectrum of Gluconate-d2 (sodium), the doublet at ~4.04 ppm would be absent or greatly diminished.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation and Isotopic Enrichment Assessment

Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon framework of a molecule. chemicalbook.comresearchgate.net For Gluconate-d2 (sodium), the ¹³C NMR spectrum would confirm the presence of the six carbon atoms of the gluconate chain. The introduction of a deuterium atom at C2 can lead to subtle but observable effects on the ¹³C NMR spectrum.

The C2 carbon, being directly attached to the deuterium, will exhibit a characteristic change in its resonance. The signal may appear as a multiplet due to ¹³C-²H coupling, and there is often a slight upfield shift (isotope shift) compared to the unlabeled compound. The signals of the adjacent carbons (C1 and C3) may also show minor shifts or broadening.

The following table presents typical ¹³C NMR chemical shifts for unlabeled sodium gluconate.

| Carbon | Chemical Shift (ppm) |

| C1 (C=O) | ~178-180 |

| C2 | ~72-74 |

| C3 | ~71-73 |

| C4 | ~70-72 |

| C5 | ~71-73 |

| C6 | ~62-64 |

| Note: Chemical shifts are approximate and can vary based on experimental conditions. chemicalbook.com |

Analysis of the ¹³C NMR spectrum is essential for confirming the integrity of the carbon skeleton and assessing the isotopic effect of deuteration.

Multi-dimensional NMR Techniques (e.g., 2D COSY, HSQC, HMBC) for Complex Structural Assignment and Conformational Studies

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and for determining the connectivity between atoms. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu In the COSY spectrum of Gluconate-d2 (sodium), the absence of a cross-peak between the H3 proton and the (now absent) H2 proton would further confirm the position of deuteration. The remaining correlations would help in assigning the other protons of the sugar chain. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. sdsu.edu For Gluconate-d2 (sodium), the HSQC spectrum would lack a cross-peak for the C2 carbon to a proton signal, as the proton has been replaced by deuterium. This provides definitive evidence for the location of the deuterium label. researchgate.net

These multi-dimensional techniques, when used in combination, provide a robust and detailed structural characterization of Gluconate-d2 (sodium).

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecule with high precision. This allows for the unambiguous determination of the molecular formula. For Gluconate-d2 (sodium), the expected molecular formula is C₆H₁₀DNaO₇. The monoisotopic mass of this compound will be higher than that of unlabeled sodium gluconate (C₆H₁₁NaO₇) by the difference in mass between a deuterium atom and a proton atom. nih.gov

The accurate mass measurement provided by HRMS serves as a crucial piece of evidence to confirm the successful incorporation of a single deuterium atom in the gluconate molecule. This technique is often used in conjunction with chromatography for the analysis of complex mixtures. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) for Quantitative Analysis and Impurity Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the quantitative analysis and impurity profiling of pharmaceutical compounds, including isotopically labeled molecules like Gluconate-d2 (sodium). resolvemass.carsc.org This method combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of mass spectrometry. resolvemass.carsc.org

For the analysis of Gluconate-d2 (sodium), a reversed-phase or hydrophilic interaction liquid chromatography (HILIC) method would likely be developed. The choice of column and mobile phase would be optimized to achieve a good peak shape and resolution of the main component from any potential impurities. sigmaaldrich.comresearchgate.net These impurities could include non-deuterated sodium gluconate, under-deuterated species, or by-products from the synthesis.

Quantitative analysis is typically performed using a stable isotope-labeled internal standard, which in this case could be ¹³C-labeled sodium gluconate, to ensure high accuracy and precision. nih.gov The mass spectrometer would be operated in selected ion monitoring (SIM) mode to detect the specific mass-to-charge ratio (m/z) of Gluconate-d2 (sodium) and its impurities. High-resolution mass spectrometry (HRMS) can provide elemental composition data for unknown impurities, aiding in their identification. americanpharmaceuticalreview.comeurofins.com

Hypothetical LC-MS Parameters for Gluconate-d2 (sodium) Analysis:

| Parameter | Value |

| LC Column | Reversed-Phase C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 2 µL |

| MS Detector | Quadrupole Time-of-Flight (Q-TOF) |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Monitored Ions (m/z) | 197.06 (Gluconate-d2), 195.05 (Gluconate) |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis and Structural Insights

Tandem Mass Spectrometry (MS/MS) is an indispensable tool for confirming the chemical structure of a compound and identifying the location of isotopic labels. eurofins-biomnis.commsaltd.co.uk In an MS/MS experiment, the parent ion of interest (in this case, the deprotonated Gluconate-d2 ion at m/z 197) is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed by a second mass analyzer.

The fragmentation pattern of Gluconate-d2 would be compared to that of its non-deuterated counterpart. usc.edu The mass shifts in the fragment ions would reveal the position of the two deuterium atoms. For example, if a fragment ion containing the C2 position shows a +2 Da mass shift compared to the corresponding fragment in non-deuterated gluconate, it would confirm the location of deuteration at that position. This detailed structural information is crucial for verifying the successful and specific synthesis of Gluconate-d2 (sodium). A study on magnesium gluconate has detailed the fragmentation pathways which can be extrapolated to predict the behavior of the deuterated sodium salt. researchgate.net

Predicted MS/MS Fragmentation of Gluconate-d2 (sodium) (Negative Ion Mode):

| Parent Ion (m/z) | Fragment Ion (m/z) | Predicted Neutral Loss | Structural Implication |

| 197 | 179 | H₂O (from deuterated hydroxyl) | Loss of water |

| 197 | 129 | C₂H₂D₂O₂ | Cleavage of the carbon chain |

| 197 | 113 | C₃H₄D₂O₃ | Cleavage of the carbon chain |

| 197 | 89 | C₃H₂D₂O₄ | Cleavage of the carbon chain |

Isotope Ratio Mass Spectrometry (IRMS) for Precise Isotope Ratio Determination

Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique used to measure the precise isotopic abundance of elements in a sample with very high precision. researchgate.netiaea.org For Gluconate-d2 (sodium), IRMS would be used to determine the exact deuterium enrichment, which is a critical quality attribute for isotopically labeled compounds.

The sample is typically combusted or pyrolyzed to convert the organic material into simple gases like H₂ and CO. These gases are then introduced into the mass spectrometer, which is designed to precisely measure the ratio of isotopes (e.g., D/H). nih.gov This technique can provide a highly accurate value for the atom percent of deuterium in the Gluconate-d2 (sodium), confirming that the desired level of deuteration has been achieved. The precision of IRMS is often better than that of other mass spectrometry techniques for isotope ratio measurements. wiley.com

Hypothetical IRMS Data for a Batch of Gluconate-d2 (sodium):

| Parameter | Value |

| Target Deuterium Enrichment | >98 atom % D |

| Measured D/H Ratio | 0.045 |

| Calculated Atom % D | 98.2% |

| Precision (RSD) | <0.5% |

Vibrational Spectroscopy (e.g., Fourier Transform Infrared (FTIR) Spectroscopy) for Deuterium-Induced Band Shifts

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups in a molecule based on their characteristic vibrational frequencies. When a hydrogen atom is replaced by a deuterium atom, the mass of the atom involved in the bond increases, which leads to a predictable shift in the vibrational frequency to a lower wavenumber. rsc.org

In the FTIR spectrum of Gluconate-d2 (sodium), the most significant changes compared to the non-deuterated form would be observed in the regions corresponding to C-H and O-H stretching and bending vibrations. researchgate.netjournalirjpac.com The C-D stretching vibrations are expected to appear in the range of 2100-2300 cm⁻¹, a region that is typically free of other strong absorptions. rsc.org The O-D stretching vibrations from any deuterated hydroxyl groups would also be shifted to lower frequencies compared to O-H stretching vibrations. researchgate.net These deuterium-induced band shifts provide clear evidence of successful deuteration and can also offer insights into the specific sites of labeling. acs.orgnih.gov

Expected FTIR Band Shifts for Gluconate-d2 (sodium):

| Vibrational Mode | Non-Deuterated Wavenumber (cm⁻¹) | Deuterated Wavenumber (cm⁻¹) |

| O-H Stretch | ~3300 | ~2400 (O-D Stretch) |

| C-H Stretch | ~2900 | ~2150 (C-D Stretch) |

| C=O Stretch | ~1600 | ~1600 (unaffected) |

| C-O Stretch | ~1100 | ~1050 (minor shift) |

X-ray Diffraction (XRD) Studies for Solid-State Structure (if relevant for deuterated form)

These changes might include slight alterations in bond lengths, bond angles, and hydrogen (or deuterium) bonding networks. researchgate.net For instance, the C-D bond is slightly shorter than the C-H bond, and deuterium bonds are generally stronger than hydrogen bonds. These subtle differences can influence the crystal lattice parameters. Such studies, while challenging, can provide a detailed understanding of the solid-state structure of the deuterated compound.

Mechanistic Investigations Utilizing Gluconate D2 Sodium As a Tracer

Elucidation of Chemical Reaction Mechanisms

The presence of deuterium (B1214612) in a molecule can subtly alter reaction rates and provide a spectroscopic marker to follow atomic migration, offering deep insights into reaction mechanisms.

Kinetic Isotope Effects (KIE) in Enzyme-Catalyzed and Non-Enzymatic Reactions

The Kinetic Isotope Effect (KIE) is a change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. The C-D bond is stronger and has a lower zero-point energy than the C-H bond, meaning it requires more energy to break. Consequently, reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond. This phenomenon, known as a primary KIE, is a critical tool for determining whether the breaking of a specific C-H bond is part of the rate-determining step of a reaction.

While specific, detailed studies focusing on the KIE of Gluconate-d2 in enzyme-catalyzed reactions are not extensively documented in publicly available literature, the principles are well-established. For instance, in reactions catalyzed by dehydrogenases that utilize gluconate as a substrate, substituting a hydrogen atom at the position of oxidation with deuterium would be expected to yield a significant KIE if that oxidation step is rate-limiting.

In non-enzymatic systems, isotope effects have been observed in reactions involving gluconate. For example, a kinetic deuterium/hydrogen isotope effect of 1.25 was noted in studies of the ligand exchange dynamics of calcium L-lactate and sodium D-gluconate complexes in deuterium oxide. mejeri.dk This indicates that even processes not involving covalent bond cleavage, such as ligand exchange, can be sensitive to isotopic substitution, providing a means to probe the transition states of these interactions. mejeri.dk The application of Gluconate-d2 in such studies could help delineate the mechanisms of metal ion chelation and complex formation, which are crucial in various industrial applications. core.ac.uk

Tracking Hydrogen/Deuterium Migration and Exchange in Chemical Transformations

The use of deuterium-labeled compounds is a cornerstone for tracing the path of hydrogen atoms during chemical reactions. Gluconate-d2 can be used to follow the migration or exchange of deuterium atoms, providing unambiguous evidence for proposed reaction intermediates and pathways.

Studies have utilized deuterium oxide (D₂O) as a solvent to monitor the incorporation of deuterium into gluconate and its derivatives, demonstrating the feasibility of tracking hydrogen exchange. vtt.fi For example, in the study of the degradation of D-galacturonate, which proceeds through a sugar acid intermediate similar to gluconate, the use of D₂O allowed researchers to determine the stereospecificity of a protonation step by observing the position of deuterium incorporation via NMR spectroscopy. vtt.fi A similar approach with Gluconate-d2 as the starting material would allow for the direct tracking of the original deuterium atoms throughout a reaction sequence.

This technique is particularly powerful when combined with spectroscopic methods like Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS). For example, if Gluconate-d2 were subjected to an enzyme-catalyzed isomerization, the position of the deuterium atom in the resulting product, as determined by ¹H or ²H NMR, would reveal the stereochemistry and intramolecular nature of the hydrogen transfer. While specific research articles detailing the tracking of deuterium from a Gluconate-d2 starting material are not prominent, the use of deuterated internal standards, including deuterated gluconate for NMR, is a recognized practice, highlighting the utility of these labeled compounds in complex chemical analysis.

Metabolic Flux Analysis (MFA) in Non-Human Biological Systems

Metabolic Flux Analysis (MFA) is a key methodology in systems biology used to quantify the rates (fluxes) of metabolic pathways within a cell or organism. Isotopic tracers are essential for MFA, and while ¹³C-labeled substrates are more common, deuterated tracers like Gluconate-d2 offer complementary information.

Tracing Carbon Flow in Microbial Metabolism (e.g., Fungi, Bacteria, Algae)

Gluconate is a key intermediate in the metabolism of many microorganisms, often linking glycolysis with the Pentose (B10789219) Phosphate (B84403) Pathway (PPP). By supplying a microbial culture with Gluconate-d2 and analyzing the isotopic enrichment in downstream metabolites, researchers can trace the flow of the carbon backbone through central metabolism.

Various microorganisms are known to utilize gluconate as a carbon source, making them suitable candidates for such tracer studies. For instance, bacteria like Ralstonia eutropha and Limosilactobacillus fermentum, as well as filamentous fungi such as Trichoderma reesei, readily metabolize gluconate. vtt.finih.govmdpi.com In a typical experiment, the organism would be grown on a medium containing Gluconate-d2. After a certain period, metabolites would be extracted and analyzed by GC-MS or LC-MS to determine the extent and position of deuterium labeling in key intermediates like pyruvate (B1213749), amino acids derived from the TCA cycle, and sugar phosphates. This information reveals the relative activities of competing metabolic pathways.

| Organism Type | Example Organism | Relevance for Gluconate Tracing |

| Bacteria | Ralstonia eutropha H16 | Capable of utilizing gluconate; used as a model for biopolymer production. nih.gov |

| Bacteria | Limosilactobacillus fermentum KUB-D18 | Possesses genes for D-gluconate transport and metabolism. mdpi.com |

| Fungi | Trichoderma reesei | Utilizes D-galacturonate, a related sugar acid, with identified pathways that could metabolize gluconate. vtt.fi |

| Yeast | Various Species | Some yeast species have been shown to gain the ability to utilize 2-Keto-D-gluconate through metabolic network expansion. embopress.org |

Determination of Pentose Phosphate Pathway (PPP) Split Ratios in Microbial Fermentations

A crucial application of labeled gluconate is in determining the metabolic split ratio between glycolysis and the Pentose Phosphate Pathway (PPP). The PPP is vital for producing NADPH for reductive biosynthesis and precursor molecules for nucleotide synthesis. Gluconate is directly phosphorylated to 6-phosphogluconate, the entry point into the oxidative branch of the PPP.

This unique entry point makes labeled gluconate an ideal tracer for quantifying PPP flux. While studies have predominantly used ¹³C-labeled gluconate for this purpose, the principle remains the same for a deuterated tracer. By co-feeding a culture with unlabeled glucose and a small amount of labeled gluconate, the labeling pattern of downstream metabolites can directly quantify the proportion of carbon that enters the PPP.

For example, a study on the filamentous fungus Penicillium chrysogenum used [U-¹³C]gluconate to accurately determine the PPP split ratio. The results showed that the gluconate tracer method provided a more precise estimation compared to a more complex ¹³C-based MFA using labeled glucose. acs.org

Comparative Analysis of Methods for PPP Split Ratio Determination in P. chrysogenum

| Method | Estimated PPP Split Ratio | 95% Confidence Interval | Precision |

|---|---|---|---|

| Gluconate Tracer Method | 51.8% | 46.0% to 56.5% | High |

| ¹³C-based MFA (from glucose) | 51.1% | 40.0% to 63.5% | Lower |

Data sourced from studies on Penicillium chrysogenum. acs.org

This approach, if adapted for Gluconate-d2, could provide complementary data, particularly on the fluxes of reducing equivalents (NADPH) due to the isotopic distinction between hydrogen and deuterium.

Investigations of Substrate Utilization and Pathway Interconversions in Model Organisms

Understanding which substrates an organism can use and how they are metabolized is fundamental to microbiology and biotechnology. Gluconate-d2 can be employed as a tracer to confirm its utilization and to uncover the metabolic pathways involved. Many microorganisms, including the model organism Ralstonia eutropha, have a substrate range that naturally includes gluconate. nih.gov Metabolic engineering efforts have focused on expanding the substrate utilization of such organisms to include more common sugars like glucose and mannose, often by engineering pathways that converge on gluconate metabolism. nih.govgoogle.com

By introducing Gluconate-d2 to either wild-type or engineered strains, researchers can verify the activity of the gluconate utilization pathway and investigate its interaction with other metabolic routes. For example, analyzing the deuterium enrichment in intermediates of the Entner-Doudoroff pathway versus those of the Embden-Meyerhof-Parnas pathway would clarify how gluconate catabolism is integrated into the central metabolism of the specific model organism.

Table of Compounds

| Compound Name |

|---|

| Gluconate-d2 (sodium) |

| Sodium gluconate |

| Glucose |

| Mannose |

| Pyruvate |

| 6-phosphogluconate |

| NADPH |

| D-galacturonate |

| Calcium L-lactate |

Studies in Cellular and Subcellular Processes (Non-Human Biological Models)

The use of isotopically labeled compounds is a cornerstone of modern biochemical and metabolic research. Substituting hydrogen with its stable, heavier isotope, deuterium (²H or D), creates a molecule that is chemically similar to its parent but physically distinguishable. clearsynth.com This property allows deuterated compounds, such as Gluconate-d2 (sodium), to serve as powerful tracers for elucidating complex biological processes at the molecular level without significantly perturbing the system under study. juniperpublishers.com In non-human biological models, from bacteria to yeast, these tracers provide invaluable insights into transport phenomena, enzyme kinetics, and molecular interactions.

The movement of substrates across cellular membranes is a fundamental process governed by a diverse array of transport proteins. Characterizing the mechanisms of these transporters is crucial to understanding cellular metabolism and homeostasis. Gluconate-d2 (sodium) serves as a valuable tool in these investigations, primarily by acting as a labeled analogue of the natural substrate.

In many microorganisms, the transport of gluconate is an active process coupled to an ion gradient. For instance, in bacteria such as Escherichia coli and Pseudomonas putida, specific permeases and transport systems facilitate the uptake of gluconate from the environment. nih.govuri.edu The transport is often driven by the sodium ion gradient maintained across the cell membrane, a common mechanism for the uptake of sugars and other nutrients. nih.govnih.govwikipedia.org

By replacing standard sodium gluconate with Gluconate-d2 (sodium) in the extracellular medium, researchers can precisely track the molecule's journey into the cell. Using techniques like mass spectrometry, the deuterated gluconate can be distinguished from the endogenous, non-deuterated pool, allowing for the quantification of uptake rates and transport efficiencies. This approach is superior to methods using radiolabels as it avoids the complications associated with radioactive materials.

Furthermore, in electrophysiological studies of ion channels, sodium gluconate is often used as a salt with a large, relatively impermeant anion to isolate the currents of specific cations. physiology.org In such contexts, employing Gluconate-d2 (sodium) could offer a way to verify the impermeability of the anion itself by testing for any deuterium signal within the cell post-experiment. Studies in various non-human models, including yeast (Saccharomyces cerevisiae) and bacteria, have established the metabolic pathways for gluconate, providing a rich context for such transport studies. nih.govmdpi.com

Table 1: Applications of Gluconate-d2 (sodium) in Substrate Transport Studies

| Research Area | Experimental Approach | Model Organism Example | Information Gained | Reference |

|---|---|---|---|---|

| Quantification of Uptake | Incubating cells with Gluconate-d2 (sodium) and measuring intracellular deuterium levels via mass spectrometry. | Escherichia coli, Pseudomonas putida | Direct measurement of transport kinetics (Vmax, Km) and efficiency of specific gluconate transporters. | nih.govuri.edu |

| Mechanism of Cotransport | Analyzing uptake of Gluconate-d2 (sodium) under varying sodium ion concentrations. | Yeast (Schizosaccharomyces pombe) | Elucidation of the stoichiometry and dependence of gluconate transport on the sodium gradient. | wikipedia.orgnih.gov |

| Ion Channel Selectivity | Using Gluconate-d2 (sodium) as the salt for a specific cation in patch-clamp experiments to confirm anion impermeability. | Oocytes expressing specific transporters | Confirmation that observed currents are due solely to cation movement, not leakage of the gluconate anion. | physiology.org |

Deuterium labeling is particularly powerful for probing the mechanisms of enzyme-catalyzed reactions through the kinetic isotope effect (KIE). juniperpublishers.comresearchgate.net The KIE describes the change in the rate of a reaction when a hydrogen atom in the substrate is replaced by a deuterium atom. Because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, reactions that involve the cleavage of this bond in a rate-determining step will proceed more slowly with the deuterated substrate. juniperpublishers.com

While direct studies using Gluconate-d2 (sodium) are specific to certain research questions, extensive work on the closely related molecule 6-phosphogluconate provides a clear blueprint for its utility. The enzyme 6-phosphogluconate dehydrogenase, which catalyzes a key step in the pentose phosphate pathway, has been studied in detail using deuterated substrates in yeast models. nih.govnih.govunife.it

In a study on the enzyme from Candida utilis, researchers used deuterated ribulose-5-phosphate to investigate the reverse reaction. nih.govunife.it By measuring the KIE, they demonstrated that a chemical step (proton abstraction) was partially rate-limiting and that the product, 6-phosphogluconate, acts as an allosteric activator that changes the rate-limiting step of the reaction. nih.govunife.it Similarly, studies on the yeast enzyme using 3-deuterated 6-phosphogluconate showed that hydride transfer precedes decarboxylation, confirming a stepwise reaction mechanism. nih.gov These investigations reveal intricate details about the catalytic cycle that would be difficult to ascertain otherwise.

These principles are directly applicable to enzymes that use gluconate as a substrate, such as gluconate dehydrogenase and gluconate dehydratase, which are found in various bacteria like Gluconobacter oxydans and Thermoproteus tenax. researchgate.netnih.gov By synthesizing Gluconate-d2 (sodium) with deuterium at specific positions, investigators can determine which C-H bond is broken during catalysis and whether this step is kinetically significant.

Table 2: Deuterium Isotope Effects on the 6-Phosphogluconate Dehydrogenase Reaction

| Enzyme Source | Deuterated Substrate | Kinetic Parameter | Observed Isotope Effect (Value) | Mechanistic Implication | Reference |

|---|---|---|---|---|---|

| Yeast | 6-phosphogluconate-3-d | V/K | 1.54 | Hydride transfer is part of a multi-step chemical reaction and is partially rate-limiting. | nih.gov |

| Candida utilis | Ru5P-1-d (reverse reaction) | D(V/K) | 1.68 (no 6PG present) | A slow step preceding the chemical process is rate-limiting. | nih.govunife.it |

| Candida utilis | Ru5P-1-d (reverse reaction) | D(V/K) | 2.84 (6PG present) | 6PG binding causes the isotope-sensitive chemical step to become more rate-limiting. | nih.govunife.it |

| Yeast | 6-phosphogluconate-3-d | Intrinsic Dk | 3-4 | The intrinsic effect of deuterium on the hydride transfer step is significant. | nih.gov |

V/K represents the specificity constant; D(V/K) is the deuterium isotope effect on this parameter. Ru5P is Ribulose-5-phosphate; 6PG is 6-phosphogluconate.

Understanding how a substrate like gluconate binds to a transporter or an enzyme requires detailed structural information. Deuterium labeling is a key enabling technology for biophysical techniques used to study these interactions, particularly in the context of biological mimetic systems like detergent micelles or lipid nanoparticles. tandfonline.comansto.gov.autandfonline.com

One powerful technique is Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS). In HDX-MS, a protein is incubated in a solution of heavy water (D₂O). The hydrogen atoms on the protein's backbone amides exchange with deuterium from the solvent at a rate that depends on their solvent accessibility and hydrogen bonding. drughunter.comnih.gov When a ligand such as gluconate binds to the protein, it shields the binding site from the solvent, slowing down the deuterium exchange in that specific region. clearsynth.comnih.gov By analyzing the pattern of deuterium incorporation, researchers can precisely map the ligand binding site and observe conformational changes induced by binding. drughunter.com

Furthermore, for structural studies of membrane proteins (such as transporters) using techniques like solution-state Nuclear Magnetic Resonance (NMR) spectroscopy or neutron scattering, it is often necessary to solubilize the protein in a membrane-mimicking environment. tandfonline.comill.eu Using deuterated detergents or lipids can be highly advantageous. Deuterated detergents minimize interference in ¹H-NMR spectra, allowing the signals from the protein of interest to be observed more clearly. tandfonline.comtandfonline.com In neutron scattering, selective deuteration of either the protein, the lipid, or the solvent allows different components of a complex to be visualized, providing low-resolution structural details about protein-ligand complexes within a mimetic membrane. ansto.gov.auill.eu

The use of deuteration can also enhance the metabolic stability of molecules, which, while often considered in the context of drug development, is also relevant for creating stable probes for long-term experimental studies. juniperpublishers.comtandfonline.com The stronger C-D bond can make a molecule more resistant to degradation, ensuring that the tracer remains intact throughout the course of an experiment. juniperpublishers.com

Table 3: Utility of Deuteration in Studying Molecular Stability and Interactions

| Technique | Role of Deuteration | System Studied | Information Obtained | Reference |

|---|---|---|---|---|

| Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) | D₂O serves as the deuterium source to probe solvent accessibility of the protein backbone. | Protein-ligand complexes in solution. | Mapping of ligand binding sites and allosteric conformational changes upon binding. | drughunter.comnih.gov |

| Solution-State NMR Spectroscopy | Use of deuterated detergents (e.g., DPC-d38) to create a "silent" background for observing protein signals. | Membrane proteins solubilized in micelles. | High-resolution structural and dynamic information of the protein and its interaction with ligands. | tandfonline.comtandfonline.com |

| Neutron Scattering | Selective deuteration of lipids, proteins, or solvent to create contrast. | Lipid bilayers, liposomes, or nanodiscs containing membrane proteins. | Low-resolution structure of complexes, location of the protein within the mimetic membrane, and lipid distribution. | ansto.gov.auill.eu |

| Enhanced Probe Stability | Replacement of metabolically labile C-H bonds with stronger C-D bonds in the tracer molecule. | In vivo or long-term in vitro cellular assays. | Increased experimental window by preventing degradation of the tracer molecule. | juniperpublishers.com |

Advanced Analytical Method Development and Validation for Gluconate D2 Sodium

Chromatographic Separation Techniques

Chromatography is the cornerstone of separating complex mixtures. For isotopically labeled compounds, the challenge lies in achieving separation from the unlabeled analogue, which is chemically identical. The following sections explore various chromatographic techniques tailored for the analysis of Gluconate-d2 (sodium).

Development of High-Performance Liquid Chromatography (HPLC) Methods for Isotope Discrimination

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of non-volatile compounds like sodium gluconate. While HPLC does not typically separate isotopologues, its coupling with mass spectrometry (LC-MS) allows for their differentiation based on mass. The development of an HPLC method focuses on achieving optimal separation of the gluconate anion from other matrix components.

Research has shown that reversed-phase chromatography can be employed for the separation of gluconate. researchgate.net A study on the analysis of iron(II) gluconate utilized HPLC for qualitative and quantitative assessment. scispace.com For Gluconate-d2 (sodium), a typical HPLC method would involve a C18 column to retain the gluconate anion. The mobile phase composition is critical for achieving good peak shape and retention. A common approach is to use an aqueous buffer with an organic modifier. The use of deuterium (B1214612) oxide as a mobile phase in HPLC has been explored for separating pharmaceuticals, which could be a consideration for minimizing hydrogen-deuterium exchange for certain analytes. researchgate.net

Interactive Table 1: Illustrative HPLC Conditions for Gluconate Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18 (e.g., 150 x 2 mm, 5 µm) | Provides retention for the polar gluconate anion. |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Facilitates elution and ensures good peak shape. |

| Gradient | Time-based gradient from 5% to 95% B | Elutes compounds with varying polarities. |

| Flow Rate | 0.2 mL/min | Ensures optimal interaction with the stationary phase. |

| Column Temperature | 40°C | Maintains consistent retention times and peak shapes. |

| Injection Volume | 5 µL | Standard volume for analysis. |

| Detector | Mass Spectrometer (MS) | Allows for mass-based discrimination of Gluconate-d2. |

Gas Chromatography (GC) Applications for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating volatile compounds. Since sodium gluconate is a non-volatile salt, it requires chemical derivatization to increase its volatility for GC analysis. This process converts the polar hydroxyl and carboxyl groups into less polar, more volatile functional groups.

A common derivatization strategy is silylation, though for compounds like glucose and its derivatives, propionylation is also effective. For instance, glucose can be converted into its aldonitrile pentapropionate derivative for GC-MS analysis. nih.govresearchgate.netmit.edunih.gov This approach allows for the determination of deuterium enrichment in glucose hydrogen atoms. nih.govresearchgate.netmit.edunih.gov A similar derivatization can be applied to gluconate. While the primary mass difference between deuterated and non-deuterated compounds is key, the position of the deuterium atom can also slightly affect chromatographic retention times. uta.edu

Interactive Table 2: Example GC Conditions for Derivatized Gluconate Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS | Creates volatile trimethylsilyl (B98337) (TMS) ethers and esters. |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film) | A common, low-polarity column suitable for a wide range of analytes. |

| Oven Program | 100°C (1 min), ramp to 280°C at 20°C/min, hold for 4 min | A temperature gradient to separate derivatives with different boiling points. researchgate.net |

| Carrier Gas | Helium | Inert gas for carrying analytes through the column. |

| Injection Mode | Splitless | Maximizes the amount of sample reaching the column for trace analysis. nih.gov |

| Detector | Mass Spectrometer (MS) | Provides mass information for quantification and identification. |

Ion Chromatography for Anion-Specific Analysis

Ion Chromatography (IC) is specifically designed for the separation and quantification of ions. For Gluconate-d2 (sodium), IC is an excellent technique for analyzing the gluconate anion. Methods have been developed for the determination of gluconate in various matrices, including wine and nuclear waste. researchgate.netlcms.cz

A typical IC system for gluconate analysis uses an anion-exchange column, such as a Metrohm Metrosep or Dionex CarboPac column, with a hydroxide (B78521) or carbonate/bicarbonate eluent. lcms.czchrom-china.com Detection is often achieved using suppressed conductivity or pulsed amperometric detection (PAD). chrom-china.comresearchgate.netnih.gov A study detailed a two-dimensional IC method that successfully determined gluconate with a detection limit of 24.24 µg/L. chrom-china.comnih.gov This high specificity for the anion makes it a robust method for quantifying total gluconate. When coupled with mass spectrometry, it can differentiate between the isotopologues.

Detection and Quantification Strategies

The choice of detector is critical for the accurate quantification of Gluconate-d2 (sodium), especially when it is used as an internal standard for its unlabeled counterpart.

Coupling Chromatographic Techniques with Mass Spectrometry (LC-MS/MS, GC-MS)

The coupling of chromatographic techniques with tandem mass spectrometry (MS/MS) is the gold standard for quantifying isotopically labeled internal standards. Both LC-MS/MS and GC-MS provide high selectivity and sensitivity. The mass spectrometer can easily distinguish between the native gluconate and Gluconate-d2 based on their different mass-to-charge ratios (m/z).

In a typical LC-MS/MS experiment, specific precursor-to-product ion transitions are monitored for both the analyte (gluconate) and the internal standard (Gluconate-d2). This is known as Multiple Reaction Monitoring (MRM). For gluconate (C₆H₁₁O₇⁻), the precursor ion in negative mode would be m/z 195.2. For Gluconate-d2 (assuming deuteration at two positions), the precursor ion would be m/z 197.2. Fragmentation of these ions in the mass spectrometer will produce specific product ions that can be monitored for highly selective quantification. researchgate.net Studies have demonstrated the use of LC-MS/MS for the quantification of gluconate in various food samples with high accuracy. researchgate.netbwise.kr Similarly, GC-MS methods have been extensively developed to measure deuterium enrichment in glucose by analyzing specific fragment ions, a principle directly applicable to gluconate derivatives. nih.govmetsol.com

Interactive Table 3: Hypothetical LC-MS/MS MRM Transitions for Gluconate and Gluconate-d2

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

|---|---|---|---|

| Gluconate | 195.2 | 177.2 (Loss of H₂O) | Negative ESI |

Development of Specific Spectroscopic Assays for Deuterated Gluconate

Beyond mass spectrometry, other spectroscopic techniques can be employed to characterize and confirm the identity of deuterated compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for structural elucidation. In ¹H NMR, the replacement of a proton with a deuteron (B1233211) results in the disappearance of the corresponding signal. wikipedia.orglabinsights.nl Conversely, ²H (Deuterium) NMR will show a signal at the chemical shift corresponding to the deuterated position. wikipedia.orgsigmaaldrich.com This makes NMR an excellent technique for confirming the position and extent of deuteration in Gluconate-d2. Studies have used ²H NMR to analyze gluconate derived from deuterated glucose to study metabolic pathways. nih.govcore.ac.uk

Infrared (IR) Spectroscopy : IR spectroscopy measures the vibrations of chemical bonds. The bond between carbon and deuterium (C-D) vibrates at a lower frequency (around 2100-2250 cm⁻¹) compared to a carbon-hydrogen (C-H) bond (around 2850-3000 cm⁻¹). nih.govlibretexts.orgpearson.comvaia.comcsbsju.edu This distinct shift in the IR spectrum provides a clear signature for the presence of deuterium and can be used as a qualitative check for deuteration. nih.gov

These spectroscopic methods, while not typically used for routine quantification in complex matrices, are invaluable during the synthesis and validation of the Gluconate-d2 (sodium) standard to ensure its identity and isotopic purity.

Automated Enzymatic Assay Adaptations for Isotopic Forms

Enzymatic assays offer high specificity for the quantification of analytes like gluconate. The adaptation of these assays for isotopic forms such as Gluconate-d2 (sodium) involves leveraging the inherent specificity of enzymes while accounting for the mass difference introduced by the deuterium labels.

Automated enzymatic methods, often based on flow-injection analysis, have been developed for the determination of sodium ions by utilizing the activation of the enzyme β-galactosidase. nih.govresearchgate.net In such systems, the enzymatic reaction rate is dependent on the concentration of the sodium ion, allowing for its quantification. nih.gov For an isotopic form like Gluconate-d2 (sodium), the fundamental enzymatic reaction remains the same. However, the instrumentation, particularly when coupled with mass spectrometry, must be calibrated to differentiate between the native and the deuterium-labeled gluconate.

The development of these automated assays for isotopic forms requires careful consideration of potential kinetic isotope effects. While the chemical properties of isotopologues are nearly identical, the difference in mass can sometimes lead to slight variations in reaction rates. Therefore, validation of the automated enzymatic assay must confirm that the response for Gluconate-d2 (sodium) is predictable and proportional to its concentration, allowing it to serve as a reliable internal standard.

A typical automated enzymatic assay for gluconate involves the following key components:

Enzyme: A specific enzyme, such as gluconokinase or glucose oxidase, that acts on gluconate. abcam.commegazyme.com

Substrate/Cofactors: Necessary components for the enzymatic reaction to proceed.

Detection System: Often a spectrophotometer to measure the change in absorbance of a product over time, which is proportional to the gluconate concentration. abcam.comr-biopharm.com

For isotopic forms, mass spectrometry is the preferred detection method due to its ability to distinguish between different isotopes. nih.govacs.org The automation of this process enhances throughput and reproducibility.

Table 1: Components of a Typical Automated Enzymatic Assay for Gluconate

| Component | Description | Relevance for Isotopic Forms |

| Enzyme | Highly specific catalyst (e.g., Gluconokinase) | Specificity ensures that only gluconate and its isotopic variants are measured. |

| Reaction Buffer | Maintains optimal pH and ionic strength for enzyme activity. | Conditions must be optimized to minimize any potential kinetic isotope effects. |

| Detection Method | Typically spectrophotometric or mass spectrometric. | Mass spectrometry is essential for differentiating and quantifying isotopic forms like Gluconate-d2. nih.govacs.org |

| Automation System | Flow-injection analysis or robotic liquid handling platforms. | Increases sample throughput and improves the precision of measurements. nih.gov |

Applications as Internal Standards in Quantitative Analytical Methods

The primary application of Gluconate-d2 (sodium) in analytical chemistry is its use as an internal standard, particularly in isotope dilution mass spectrometry (IDMS). researchgate.net Internal standards are essential for correcting variations that can occur during sample preparation, injection, and ionization in mass spectrometry-based analyses. acs.orgbioanalysis-zone.com By adding a known amount of the isotopically labeled standard to the sample, the ratio of the analyte to the internal standard can be used for accurate quantification. epa.gov

The ideal internal standard has physicochemical properties that are virtually identical to the analyte. bioanalysis-zone.com Stable isotope-labeled compounds like Gluconate-d2 (sodium) are considered the gold standard for internal standards in mass spectrometry because they co-elute with the unlabeled analyte and experience similar ionization efficiency and matrix effects. acs.orgbioanalysis-zone.com

Key Advantages of Using Gluconate-d2 (sodium) as an Internal Standard:

Correction for Matrix Effects: Complex biological or environmental samples can contain substances that interfere with the ionization of the analyte, leading to inaccurate quantification. acs.org Gluconate-d2 (sodium) helps to correct for these matrix effects.

Improved Precision and Accuracy: By accounting for variations in sample handling and instrument response, the use of an isotopic internal standard significantly improves the precision and accuracy of the measurement. researchgate.netnih.gov

Reliable Quantification in Complex Matrices: Gluconate-d2 (sodium) has been successfully used as an internal standard for the quantification of gluconate in challenging matrices such as nuclear waste, where high salt concentrations and the presence of various metals can interfere with the analysis. researchgate.netiaea.org

Table 2: Research Findings on the Application of Isotope-Labeled Standards

| Research Area | Finding | Reference |

| Metabolomics | The use of uniformly 13C-labeled cell extracts as internal standards significantly improved the linearity of calibration lines and the precision of measurements for microbial metabolome analysis. | nih.gov |

| Protein Quantification | Full-length stable isotope-labeled proteins are ideal internal standards as they can account for variations in proteolytic digestion and other sample processing steps. | nist.gov |

| Food Analysis | The use of 13C-labeled internal standards reduced matrix effects in the analysis of vitamin D in various food matrices. | dtu.dk |

| Nuclear Waste Analysis | Isotopically labeled gluconate (13C6) was used as an internal standard for the quantification of gluconate in nuclear effluents by HPLC-MS. | researchgate.net |

Method Validation for Accuracy, Precision, and Selectivity in Complex Matrices

The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose. For the quantification of an analyte using Gluconate-d2 (sodium) as an internal standard, the method must be validated for several key parameters, including accuracy, precision, and selectivity, particularly when dealing with complex matrices. nih.govfao.org

Accuracy refers to the closeness of the measured value to the true value. It is often assessed by analyzing certified reference materials or by performing recovery studies where a known amount of the analyte is spiked into a blank matrix. nih.gov

Precision is a measure of the reproducibility of the method. It is typically evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility (inter-laboratory precision). nih.gov Precision is usually expressed as the relative standard deviation (RSD) of a series of measurements.

Selectivity (or specificity) is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov In the context of using Gluconate-d2 (sodium) as an internal standard with mass spectrometric detection, selectivity is generally high due to the specific mass-to-charge ratios being monitored.

A study on the determination of gluconate in nuclear waste provides a practical example of method validation in a complex matrix. researchgate.net The method, which utilized isotopically labeled gluconate as an internal standard with HPLC-MS, was validated according to the French standard AFNOR NF T90-210. researchgate.netresearchgate.net The validation demonstrated that the method was sufficiently selective and accurate for the quantification of gluconate in these challenging samples. researchgate.netiaea.org

Table 3: Method Validation Parameters and Typical Acceptance Criteria

| Parameter | Description | Typical Acceptance Criteria |

| Accuracy | Closeness of the measured value to the true value. | Recovery of 80-120% for spiked samples. |

| Precision | Degree of agreement among individual test results. | Relative Standard Deviation (RSD) ≤ 15%. |

| Selectivity | Ability to measure the analyte in the presence of interfering substances. | No significant interfering peaks at the retention time of the analyte and internal standard. |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (R²) ≥ 0.99. |

| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10. |

| Limit of Detection (LOD) | The lowest concentration of the analyte that can be detected but not necessarily quantified. | Signal-to-noise ratio ≥ 3. |

Acceptance criteria can vary depending on the specific application and regulatory guidelines.

Applications of Gluconate D2 Sodium in Diverse Research Fields Excluding Human Clinical Data

Material Science and Engineering Research

In material science, the compound's ability to interact with metal ions and influence crystallization processes makes it a valuable tool for developing and improving materials. atamankimya.comjungbunzlauer.com

Sodium gluconate is widely investigated as a chemical admixture in construction materials, particularly Portland cement concrete. wikipedia.orgresearchgate.net It functions primarily as a set retarder and a water reducer (plasticizer). bisley.bizshchemgroup.com

Set Retardation: By chelating calcium ions (Ca²⁺) present in the cement paste, sodium gluconate slows the hydration of cement minerals like tricalcium silicate (B1173343) (C₃S) and tricalcium aluminate (C₃A). patsnap.comiccc-online.org This delays the setting time of the concrete, which is crucial for large-scale projects, hot weather concreting, and long transit times, as it maintains workability and prevents premature hardening. shchemgroup.comomanchem.com Dosages as low as 0.15% or less can significantly delay the initial setting time. shchemgroup.com

Water Reduction and Improved Workability: As a plasticizer, it disperses cement particles, reducing the van der Waals forces between them and improving wetting. atamankimya.com This enhances the fluidity and workability of the concrete mix without increasing the water content. bisley.bizshchemgroup.com Alternatively, it allows for a reduction in the water-to-cement ratio, which can lead to increased compressive strength and durability. shchemgroup.com Adding 0.1% sodium gluconate can reduce water requirements by approximately 10%. shchemgroup.com

Enhanced Durability: Research indicates that its use can lead to improved concrete properties, including better resistance to freezing and thawing, reduced cracking, and decreased permeability. lignincorp.com It also helps to inhibit the corrosion of steel reinforcements within the concrete. bisley.bizglobalchemicalresources.com

The use of a deuterated variant like Gluconate-d2 (sodium) would allow researchers to precisely track the compound's distribution within the cement matrix and its interaction with hydration products using techniques like NMR spectroscopy, providing deeper insights into the retardation mechanism. iccc-online.orgnih.gov

Table 1: Effects of Sodium Gluconate as a Concrete Admixture

| Property | Effect | Research Finding |

|---|---|---|

| Workability | Enhances fluidity and plasticity. bisley.bizshchemgroup.com | At a constant water-to-cement ratio, the addition of sodium gluconate improves the ease of placing and finishing concrete. shchemgroup.com |

| Setting Time | Delays the initial and final set of concrete. shchemgroup.comiccc-online.org | The retardation effect is proportional to the dosage, allowing for controlled setting times in various conditions. shchemgroup.com |

| Strength | Can increase compressive and tensile strength. shchemgroup.comlignincorp.com | By reducing the water-to-cement ratio, it leads to a denser, stronger concrete matrix. shchemgroup.com |

| Durability | Improves resistance to environmental factors. lignincorp.com | Enhances anti-seepage, anti-freezing, and anti-carbonization properties. lignincorp.com |

| Corrosion | Acts as a corrosion inhibitor for steel reinforcement. globalchemicalresources.com | Protects embedded metal from the corrosive effects of chlorides and other agents. kemele.com |

The dual functionality of gluconate as a complexing (chelating) and dispersing agent is a key area of research in material formulations. atamankimya.com

Complexing Action: Gluconate forms stable complexes with di- and trivalent metal ions such as calcium (Ca²⁺), iron (Fe³⁺), and aluminum (Al³⁺), especially in alkaline solutions. jungbunzlauer.com This ability to sequester metal ions prevents their unwanted precipitation or reaction in various formulations. patsnap.com This property is superior to many other chelating agents like EDTA and NTA in alkaline environments. jungbunzlauer.comomanchem.com

Dispersing Action: In systems containing fine particles, such as cement or pigments, sodium gluconate adsorbs onto the particle surfaces. atamankimya.comiccc-online.org This creates repulsion between particles, preventing agglomeration and promoting a stable, uniform dispersion. atamankimya.com This action improves the homogeneity and performance of the final material.

While direct research on Gluconate-d2 (sodium) in polymer synthesis is not widespread, the functional properties of the gluconate ion are relevant to the synthesis of polymer composites, particularly those involving mineral or metallic components.

In the synthesis of composite materials, such as those combining hydrophilic and hydrophobic polymers with nanoparticles like hydroxyapatite, precise control over dispersion is critical. mdpi.com Sodium salts are often used to manage pH and ionic interactions during synthesis. mdpi.com The dispersing properties of gluconate could be investigated to prevent the agglomeration of nanoparticles within a polymer matrix, ensuring a homogenous final composite material. Furthermore, in studies synthesizing polymer-based retarders, sodium gluconate is often used as a benchmark or a component in blended systems to modify the properties of materials like gypsum-based self-leveling compounds. researchgate.net The use of deuterated gluconate could aid in the characterization of these complex systems, helping to elucidate the competitive adsorption mechanisms between gluconate and other polymers on particle surfaces. researchgate.net

Industrial Process Optimization and Green Chemistry

The biodegradability and non-toxic nature of sodium gluconate make it an attractive compound for green chemistry initiatives and for optimizing industrial processes to be more environmentally friendly. bisley.bizpatsnap.com

Sodium gluconate is an effective chelating agent in industrial cleaning formulations, particularly for removing rust, scale, and mineral deposits from metal surfaces. atamanchemicals.comnexchem.co.uk

Metal Cleaning: It is used in alkaline solutions to clean steel, iron, and other metals by sequestering metal ions and preventing the redeposition of dissolved soils and oxides. atamanchemicals.commystrikingly.com This action helps in preparing metal surfaces for subsequent treatments like painting or plating. atamanchemicals.com

Bottle Washing: In industrial bottle washing, it prevents the buildup of scale from hard water by chelating calcium and magnesium ions, resulting in cleaner surfaces. mystrikingly.com

Green Chemistry: As a biodegradable and non-toxic alternative to phosphates and other persistent chelating agents, it aligns with green chemistry principles. jungbunzlauer.combisley.biz It is readily broken down by microorganisms, minimizing its environmental impact. patsnap.com

Table 2: Chelating Performance in Industrial Applications

| Application | Function | Mechanism |

|---|---|---|

| Metal Surface Cleaning | Rust and scale removal. atamanchemicals.commystrikingly.com | Forms stable, soluble complexes with iron and other metal oxides, lifting them from the surface. jungbunzlauer.com |